N-(2-methoxyethyl)-N-[(3-methyl-1,2-oxazol-5-yl)methyl]-1,1-dioxothiolan-3-amine
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Overview
Description
N-(2-methoxyethyl)-N-[(3-methyl-1,2-oxazol-5-yl)methyl]-1,1-dioxothiolan-3-amine: is a synthetic organic compound known for its unique structural features and potential applications in various scientific fields. This compound contains a thiolane ring, an oxazole moiety, and a methoxyethyl group, which contribute to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methoxyethyl)-N-[(3-methyl-1,2-oxazol-5-yl)methyl]-1,1-dioxothiolan-3-amine typically involves multiple steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving a suitable precursor such as a β-keto ester and an amine under acidic conditions.
Attachment of the Methoxyethyl Group: The methoxyethyl group can be introduced via nucleophilic substitution reactions using 2-methoxyethylamine and an appropriate leaving group.
Formation of the Thiolane Ring: The thiolane ring is formed through a cyclization reaction involving a dithiolane precursor and a suitable electrophile.
Final Coupling Reaction: The final step involves coupling the oxazole and thiolane intermediates under controlled conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiolane ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the oxazole ring or the thiolane ring, potentially leading to ring-opening or hydrogenation products.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the molecule, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides, and other electrophiles.
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Reduced oxazole derivatives, ring-opened thiolane derivatives.
Substitution Products: Various substituted derivatives depending on the specific reagents used.
Scientific Research Applications
Chemistry
In chemistry, N-(2-methoxyethyl)-N-[(3-methyl-1,2-oxazol-5-yl)methyl]-1,1-dioxothiolan-3-amine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound may be investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, the compound’s potential therapeutic properties are of interest. Researchers may explore its efficacy in treating various diseases, particularly those involving oxidative stress or inflammation, given its potential reactivity.
Industry
In industrial applications, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties. Its stability and reactivity make it suitable for various industrial processes.
Mechanism of Action
The mechanism of action of N-(2-methoxyethyl)-N-[(3-methyl-1,2-oxazol-5-yl)methyl]-1,1-dioxothiolan-3-amine involves its interaction with molecular targets such as enzymes or receptors. The oxazole and thiolane rings may facilitate binding to specific sites, while the methoxyethyl group could enhance solubility and bioavailability. The compound may modulate biochemical pathways by inhibiting or activating specific enzymes, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
N-(2-methoxyethyl)-N-[(3-methyl-1,2-oxazol-5-yl)methyl]-1,1-dioxothiolan-2-amine: Similar structure but with a different position of the thiolane ring.
N-(2-methoxyethyl)-N-[(3-methyl-1,2-oxazol-5-yl)methyl]-1,1-dioxothiolan-4-amine: Another positional isomer with potential differences in reactivity and biological activity.
Uniqueness
N-(2-methoxyethyl)-N-[(3-methyl-1,2-oxazol-5-yl)methyl]-1,1-dioxothiolan-3-amine is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties. Its combination of an oxazole ring, a thiolane ring, and a methoxyethyl group is not commonly found in other compounds, making it a valuable subject for research and application development.
Properties
IUPAC Name |
N-(2-methoxyethyl)-N-[(3-methyl-1,2-oxazol-5-yl)methyl]-1,1-dioxothiolan-3-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O4S/c1-10-7-12(18-13-10)8-14(4-5-17-2)11-3-6-19(15,16)9-11/h7,11H,3-6,8-9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLBPVXGGSCWLDR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)CN(CCOC)C2CCS(=O)(=O)C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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